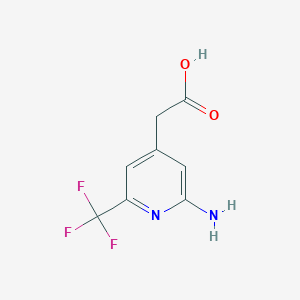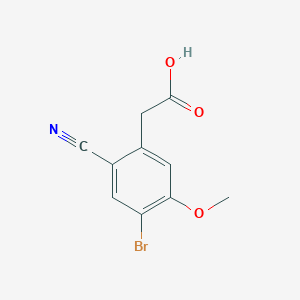
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid
Übersicht
Beschreibung
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid, also known as BCA-MA, is an organic compound belonging to the class of carboxylic acids. BCA-MA is a colorless, crystalline solid with a molecular weight of 255.20 g/mol and a melting point of 135-140 °C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). BCA-MA has been extensively studied due to its interesting properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid is not yet fully understood. However, it is believed that this compound binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, resulting in an increase in neuronal activity. Similarly, this compound may also bind to the active site of the enzyme COX-2, preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the concentration of the neurotransmitter acetylcholine. This leads to an increase in neuronal activity, which may have beneficial effects in the treatment of neurological disorders such as Alzheimer’s disease. In addition, this compound has been shown to be a potent inhibitor of the enzyme COX-2, resulting in an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is soluble in common organic solvents such as methanol, ethanol, and DMSO. In addition, it is a potent inhibitor of the enzymes acetylcholinesterase and COX-2, making it useful for the study of these enzymes. However, this compound also has some limitations. For example, it is not a very stable compound and can easily decompose when exposed to light or heat.
Zukünftige Richtungen
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid has a variety of potential applications in the fields of medicine and biotechnology. One potential future direction for research is to explore the use of this compound as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease. In addition, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent. Finally, research could be conducted to explore the potential of this compound as a drug delivery system, as it has been shown to be effective at targeting specific cells and tissues.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid has been used in various scientific research applications, such as in the study of enzyme inhibitors, cell signaling, and drug delivery. In particular, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. In addition, this compound has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Thus, this compound may be useful in the development of anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-cyano-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-3-6(4-10(13)14)7(5-12)2-8(9)11/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCWQZLKSKMVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1529846.png)
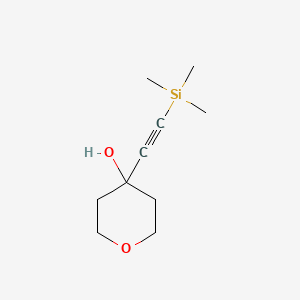
![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)
![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)
![Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1529854.png)
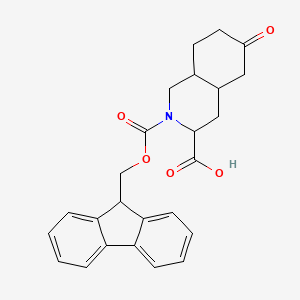
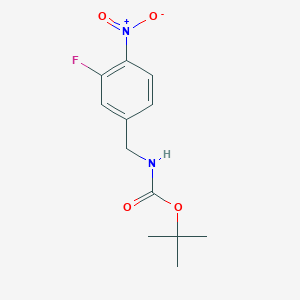


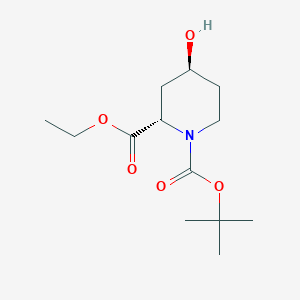

![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)
